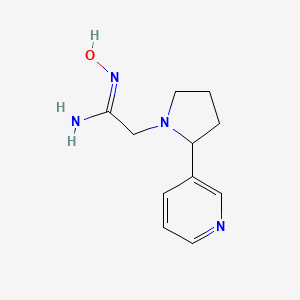
N'-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide is a compound that features a pyrrolidine ring, a pyridine ring, and an acetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but one common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction proceeds via C–C bond cleavage, which is promoted by I2 and TBHP under mild and metal-free conditions .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents like hydrogen gas. The reaction conditions can vary, but they often involve specific solvents and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives.
Scientific Research Applications
N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for further study .
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C11H16N4O/c12-11(14-16)8-15-6-2-4-10(15)9-3-1-5-13-7-9/h1,3,5,7,10,16H,2,4,6,8H2,(H2,12,14) |
InChI Key |
CPRFIMGSWVQIRV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(N(C1)C/C(=N/O)/N)C2=CN=CC=C2 |
Canonical SMILES |
C1CC(N(C1)CC(=NO)N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


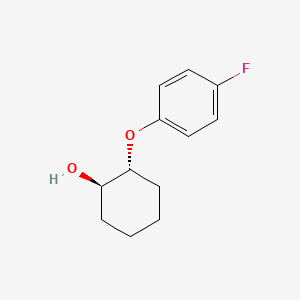
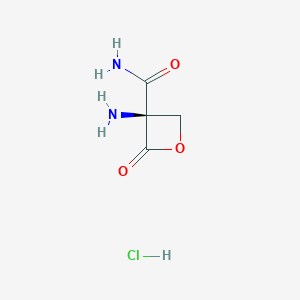
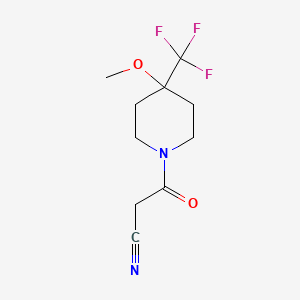
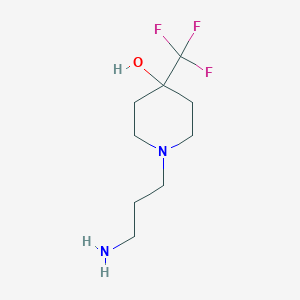
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
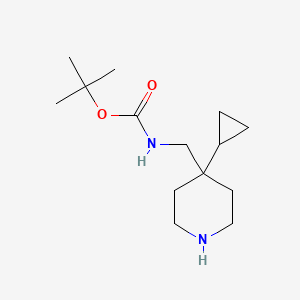
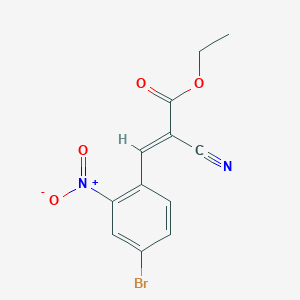
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)
![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)
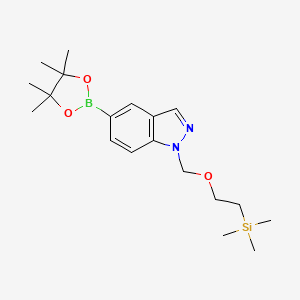
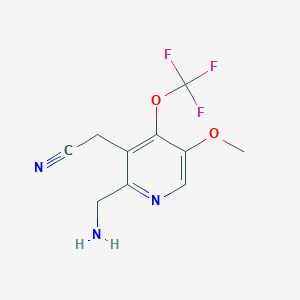
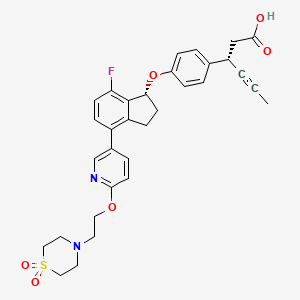
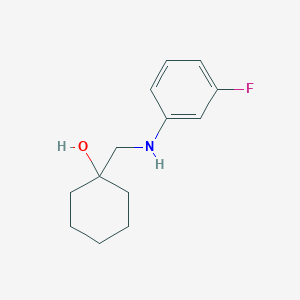
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350027.png)
